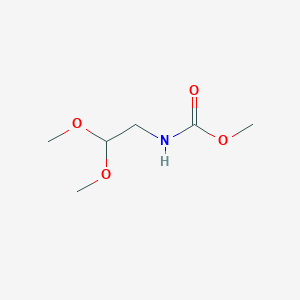

Methyl (2,2-dimethoxyethyl)carbamate

Übersicht

Beschreibung

Methyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It is a carbamate ester, which is a category of organic compounds formally derived from carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (2,2-dimethoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 2,2-dimethoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamate esters. This reaction can be carried out under mild conditions and is often used for the synthesis of various carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The reactions are typically carried out in batch or continuous reactors, and the product is purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Carbamate Motif in Drug Design

The carbamate group is increasingly recognized for its role in drug design, serving as a key structural motif in many pharmaceutical compounds. Methyl (2,2-dimethoxyethyl)carbamate functions as a peptide bond surrogate due to its chemical stability and ability to enhance permeability across cellular membranes. This makes it valuable in developing enzyme inhibitors and other therapeutic agents .

Table 1: Carbamate-Based Drugs

| Drug Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Aldicarb | N-methylcarbamic acid ester | Inhibits acetylcholinesterase |

| Donepezil | Carbamate derivative | Acetylcholinesterase inhibitor |

| Rivastigmine | Carbamate derivative | Acetylcholinesterase inhibitor |

Agricultural Applications

Insecticides

This compound is related to several carbamate insecticides known for their effectiveness against pests through the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at synapses. This mechanism is crucial for the control of agricultural pests and disease vectors .

Case Study: Aldicarb

Aldicarb, a well-known carbamate insecticide, has been widely used due to its systemic action in plants. Its properties include high water solubility and stability under acidic conditions, making it effective against a variety of pests while raising concerns about groundwater contamination .

Polymer Science

Reactive Intermediates

In polymer chemistry, this compound serves as a reactive intermediate in the synthesis of durable-press finishes for textiles. These finishes improve the crease resistance and flame-retardant properties of fabrics made from polyester-cotton blends .

Table 2: Applications in Polymer Science

| Application | Description |

|---|---|

| Durable-Press Finishes | Enhances crease resistance in fabrics |

| Flame Retardants | Improves fire resistance in textile applications |

| Urethane Production | Used in the synthesis of various urethane derivatives |

Chemical Synthesis

Synthesis of Carbamates

This compound can be synthesized through various methods involving the reaction of alcohols with isocyanates or carbonyl compounds. This versatility allows for its use as a building block in organic synthesis .

Table 3: Synthetic Routes

| Method | Reactants | Conditions |

|---|---|---|

| Alkoxycarbonylation | Alcohol + Isocyanate | Mild conditions |

| Reaction with Carbonyl Compounds | Alcohol + Carbonyl compound | Acidic or basic conditions |

Wirkmechanismus

The mechanism of action of methyl (2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and disruption of normal neurotransmission . This mechanism is similar to that of other carbamate pesticides and drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl carbamate: Another carbamate ester with similar chemical properties but different applications.

Phenyl carbamate: Known for its use in pharmaceuticals and agrochemicals.

Benzyl carbamate: Used in organic synthesis and as a protecting group for amines.

Uniqueness

Methyl (2,2-dimethoxyethyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of two methoxy groups provides steric hindrance and electronic effects that influence its chemical behavior and interactions with other molecules .

Biologische Aktivität

Methyl (2,2-dimethoxyethyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 147.17 g/mol

The presence of two methoxy groups in its structure contributes to its solubility and reactivity, influencing its biological interactions.

Mechanisms of Biological Activity

Carbamate compounds, including this compound, exert their biological effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, affecting neurotransmission. The following mechanisms have been identified:

- Neurotoxicity : Inhibition of AChE can result in overstimulation of cholinergic receptors, leading to symptoms such as muscle twitching, respiratory distress, and potential neurodegeneration.

- Metabolic Effects : Carbamates can influence metabolic pathways by altering glucose metabolism and inducing oxidative stress in various tissues.

Biological Activity in Animal Studies

Research has demonstrated significant biological effects of this compound in animal models. A study involving rats showed that administration of carbamate resulted in:

- Hematological Changes : Significant decreases in red blood cells (RBCs), white blood cells (WBCs), hemoglobin concentration, and hematocrit values were observed. These changes indicate potential bone marrow suppression or hemolytic effects due to carbamate toxicity .

| Parameter | Control Group | Carbamate Group | Vitamin A + Carbamate Group | Vitamin E + Carbamate Group |

|---|---|---|---|---|

| RBC Count (million/µL) | 6.5 | 4.0 | 5.5 | 5.8 |

| WBC Count (thousand/µL) | 8.0 | 4.5 | 6.0 | 6.3 |

| Hemoglobin Concentration (g/dL) | 15.0 | 10.0 | 12.5 | 12.8 |

| Hematocrit (%) | 45 | 30 | 38 | 39 |

- Metabolic Alterations : Increased serum glucose levels were noted in carbamate-treated groups, attributed to enhanced glycogenolysis due to cholinesterase inhibition .

Protective Effects of Antioxidants

The administration of antioxidants such as vitamin A and vitamin E alongside carbamate has shown protective effects against some of the toxicities induced by the compound:

- Restoration of Hematological Parameters : Both vitamins helped restore RBC and WBC counts closer to control levels.

- Reduction in Oxidative Stress : These antioxidants mitigated oxidative damage in liver and kidney tissues, suggesting a protective role against carbamate-induced toxicity .

Case Studies

Case studies have illustrated the practical implications of carbamate exposure in both agricultural settings and clinical scenarios:

- Agricultural Exposure : A case study on the use of methyl carbamate as an insecticide highlighted its neurotoxic effects on non-target organisms, including beneficial insects and mammals. The study emphasized the need for careful management practices to minimize exposure risks .

- Clinical Observations : Reports from clinical settings have documented cases of carbamate poisoning resulting from accidental ingestion or occupational exposure. Symptoms included respiratory failure and neurological disturbances, necessitating immediate medical intervention .

Eigenschaften

IUPAC Name |

methyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-9-5(10-2)4-7-6(8)11-3/h5H,4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMRQDBVLBXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.